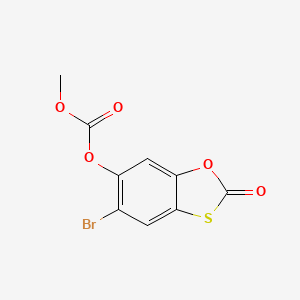![molecular formula C26H36N2O4 B14950171 4-(decyloxy)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B14950171.png)
4-(decyloxy)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Decyloxy)-N’-[(E)-(3,4-dimethoxyphenyl)methylene]benzohydrazide is an organic compound with a complex structure that includes a decyloxy group, a dimethoxyphenyl group, and a benzohydrazide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(decyloxy)-N’-[(E)-(3,4-dimethoxyphenyl)methylene]benzohydrazide typically involves multiple steps. One common method starts with the preparation of 3-ethoxy-4-decyloxy nitrobenzene. This involves the protection of pyrocatechol with acetone, followed by nitration to obtain 5-nitryl-2,2-dimethyl piperonyl. Deprotection yields 3,4-dihydroxy nitrobenzene, which is then reacted with bromodecane and an ethylation reagent such as ethyl bromide or diethyl sulfate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反应分析
Types of Reactions
4-(Decyloxy)-N’-[(E)-(3,4-dimethoxyphenyl)methylene]benzohydrazide can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product is obtained.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
科学研究应用
4-(Decyloxy)-N’-[(E)-(3,4-dimethoxyphenyl)methylene]benzohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of 4-(decyloxy)-N’-[(E)-(3,4-dimethoxyphenyl)methylene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
4-(Decyloxy)benzohydrazide: This compound shares a similar structure but lacks the dimethoxyphenyl group.
4-(Decyloxy)-3-ethoxyphenyl methanol: This compound has a similar decyloxy group but differs in other functional groups.
属性
分子式 |
C26H36N2O4 |
|---|---|
分子量 |
440.6 g/mol |
IUPAC 名称 |
4-decoxy-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C26H36N2O4/c1-4-5-6-7-8-9-10-11-18-32-23-15-13-22(14-16-23)26(29)28-27-20-21-12-17-24(30-2)25(19-21)31-3/h12-17,19-20H,4-11,18H2,1-3H3,(H,28,29)/b27-20+ |
InChI 键 |
OVIOZQMCQKMBGC-NHFJDJAPSA-N |
手性 SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2)OC)OC |
规范 SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


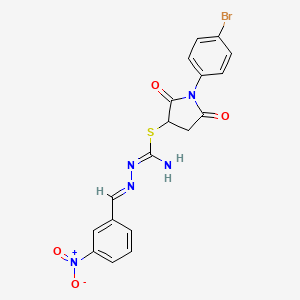
![4-[(E)-2-{3,5-dichloro-2-[(2-fluorobenzyl)oxy]phenyl}ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one](/img/structure/B14950093.png)
![(17R)-17-hydroxy-10,13-dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolane]-17-carbonitrile](/img/structure/B14950095.png)
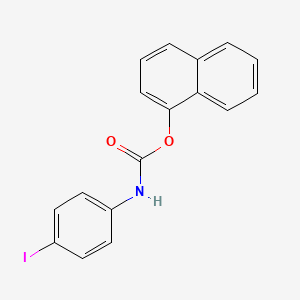
![4,4'-methanediylbis(2-chloro-N-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}aniline)](/img/structure/B14950110.png)
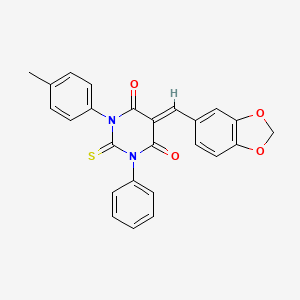
![3-phenyl-1-({[(1E)-1-(pyridin-2-yl)ethylidene]amino}oxy)propan-1-one](/img/structure/B14950125.png)
![N'-[(1E)-1-(5-Methyl-2-furyl)ethylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide](/img/structure/B14950131.png)
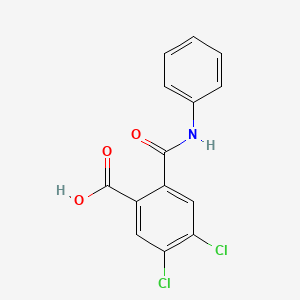
![2-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14950146.png)
![Acetamide, N-[4-(4-diethylaminobenzylidenamino)phenyl]-](/img/structure/B14950161.png)
![1H-Indole-3-carboxylic acid, 6-bromo-5-methoxy-1-methyl-2-[(4-methylpiperazin-1-yl)methyl]-, ethyl ester](/img/structure/B14950163.png)
![(7E)-1,3-bis(2,4-dichlorobenzyl)-7-(3,4,5-trimethoxybenzylidene)-1H-imidazo[4,5-f][1,3]thiazolo[3,2-a]benzimidazole-2,8(3H,7H)-dione](/img/structure/B14950173.png)
